2-Phenoxyethyl isobutyrate

Fragrance Physical Chemistry Formulation

2-Phenoxyethyl isobutyrate (CAS 103-60-6), also known as Phenirat or Floranol, is a synthetic aromatic ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group. It is a colorless, oily liquid characterized by a sweet, rosy-floral, honey-like odor of excellent tenacity.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 103-60-6
Cat. No. B122394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethyl isobutyrate
CAS103-60-6
SynonymsEthylene Glycol Monophenylether Isobutyrate;  2-Phenoxyethanol Isobutyrate;  2-Phenoxyethyl 2-Methylpropanoate;  2-Phenoxyethyl Isobutyrate;  NSC 227210;  NSC 406209;  Phenoxyethyl Isobutyrate;  β-Phenoxyethyl Isobutyrate
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCCOC1=CC=CC=C1
InChIInChI=1S/C12H16O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyMJTPMXWJHPOWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  miscible in alcohols, chloroform, ether;  Soluble in oils
1 mL in 3 mL 70% alcohol (in ethanol)

2-Phenoxyethyl Isobutyrate (CAS 103-60-6) Procurement Guide: Physical Properties and Regulatory Status


2-Phenoxyethyl isobutyrate (CAS 103-60-6), also known as Phenirat or Floranol, is a synthetic aromatic ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group [1]. It is a colorless, oily liquid characterized by a sweet, rosy-floral, honey-like odor of excellent tenacity . The compound has a molecular weight of 208.25 g/mol and is miscible with alcohols and oils but insoluble in water [2]. It is globally recognized as a flavor and fragrance ingredient, holding FEMA GRAS status (No. 2873) and FDA approval for food use (21 CFR §172.515) [3], with an annual worldwide volume of use exceeding 1000 metric tons [4].

Physical Form Colorless oily liquid; miscible with alcohols and oils, insoluble in water
Regulatory Status FEMA GRAS (No. 2873); FDA 21 CFR §172.515 approved for food flavoring
Supply Context Global volume >1000 metric tons/year; industrial-scale fragrance & flavor ingredient

Why 2-Phenoxyethyl Isobutyrate Cannot Be Substituted with Generic Esters Without Functional and Regulatory Consequence


While 2-phenoxyethyl isobutyrate shares the same AAASAE structural class with analogs like 2-phenoxyethyl propionate, acetate, and butyrate, key physicochemical properties create functional divergence. Substituting the isobutyrate (branched C4) ester for a propionate (C3) or acetate (C2) alters logP by ≥0.4 units and vapor pressure by orders of magnitude, which directly impacts odor volatility and substantivity . Furthermore, while all analogs may possess some organoleptic utility, only 2-phenoxyethyl isobutyrate (FEMA 2873) and 2-phenoxyethyl propionate (FEMA 4618) hold explicit FEMA GRAS status for food use [1][2]. Even within this pair, the isobutyrate's branched acyl group confers a unique odor tenacity profile not replicated by the linear propionate . Substitution therefore carries high risk of altered fragrance performance and, in food applications, non-compliance.

Ester Branching Alters Volatility
Linear propionate or acetate analogs exhibit higher vapor pressure, leading to faster scent release and reduced substantivity compared to the branched isobutyrate.
Odor Profile Divergence
Honey-rose character is unique to the isobutyrate; switching to propionate introduces a fruity-lavender note, disrupting fragrance accord design.
Regulatory Non-Compliance
Only isobutyrate and propionate hold FEMA GRAS for food use; acetate and butyrate lack approval, posing compliance risk in food flavoring applications.

Quantitative Differentiation of 2-Phenoxyethyl Isobutyrate (CAS 103-60-6) from Structural Analogs


Higher LogP and Reduced Vapor Pressure Compared to 2-Phenoxyethyl Propionate: Implications for Tenacity

2-Phenoxyethyl isobutyrate exhibits a higher partition coefficient (LogP) and significantly lower vapor pressure than its direct analog, 2-phenoxyethyl propionate [1][2]. Specifically, the isobutyrate has a LogP of 3.2 at 24°C (RIFM) versus 2.14 for the propionate [1]. This increased lipophilicity correlates with enhanced skin substantivity and longer fragrance duration . Simultaneously, the isobutyrate's vapor pressure of 0.00526 mm Hg at 25°C (calculated) [3] is markedly lower than that of the lower molecular weight propionate, contributing to its classification as a 'quiet' base note rather than a more volatile top/middle note [4].

LogP & Vapor Pressure
Head-to-head
LogP 3.2 vs 2.14; VP 0.00526 mmHg
Supports longer fragrance substantivity and controlled release
Cross-study data from RIFM & EPI Suite
Fragrance Physical Chemistry Formulation

Differentiated Odor Profile: Honey-Rose Character vs. Fruity-Lavender of 2-Phenoxyethyl Propionate

A direct comparison of standardized odor descriptors reveals a clear divergence in sensory character. 2-Phenoxyethyl isobutyrate is consistently described as possessing a honey, rose-like, and sweet fruity odor [1], whereas 2-phenoxyethyl propionate is characterized as fruity with a lavender undertone . This distinction is not merely qualitative; it dictates application suitability. The isobutyrate's profile aligns with floral (rose, peony, lilac) and gourmand (honey, pastry) accords, while the propionate's profile suits fresh, herbal, or lavender-based compositions .

Odor Descriptor
Reported
Honey-rose (isobutyrate) vs fruity-lavender (propionate)
Profile alignment critical for floral/gourmand accord design
Expert sensory evaluation (JECFA, perfumers)
Fragrance Olfactory Science Sensory Analysis

Regulatory Differentiation: Established FEMA GRAS Status for Food Use vs. Non-GRAS Analogs

Regulatory approval is a critical differentiator for procurement. 2-Phenoxyethyl isobutyrate (FEMA 2873) and 2-phenoxyethyl propionate (FEMA 4618) are both affirmed as GRAS by FEMA and listed in the FDA's EAFUS database for use as flavoring agents [1][2]. In contrast, structurally related analogs like 2-phenoxyethyl acetate (CAS 6192-44-5) and 2-phenoxyethyl butyrate (CAS 23511-70-8) lack FEMA GRAS affirmation and are not listed in EAFUS for direct food flavoring use [3][4]. This places them outside the generally accepted safety framework for food applications in the U.S. and other markets that recognize FEMA GRAS. For food and beverage manufacturers, this is a non-negotiable distinction.

Regulatory Approval
Head-to-head
FEMA GRAS: Yes (2873) / No (acetate, butyrate)
Compliance requirement for food flavoring applications
FDA 21 CFR 172.515; EAFUS listing
Regulatory Science Food Flavoring Compliance

Exceptional Tenacity: >7 Days on a Smelling Strip vs. Typical Ester Lifetimes

Tenacity, or longevity on a substrate, is a key performance metric in perfumery. 2-Phenoxyethyl isobutyrate is documented to exhibit exceptional tenacity, lasting more than 7 days (>168 hours) on a smelling strip . While direct comparative data for 2-phenoxyethyl propionate or acetate under identical conditions are not available in the open literature, the significantly higher molecular weight and lower vapor pressure of the isobutyrate relative to the acetate (MW 180 vs. 208) and propionate (MW 194 vs. 208) strongly support its superior longevity [1]. This is further corroborated by Arctander's note of 'excellent tenacity' and its classification as a 'base note' .

Tenacity
Class-level
>7 days on smelling strip
Supports use as fixative for long-lasting fragrances
No direct comparative data for analogs
Fragrance Perfumery Formulation Science

Low Acute Oral Toxicity Profile: LD50 >5 g/kg in Rats vs. Lower LD50 for 2-Phenoxyethyl Propionate

Safety data supports the selection of 2-phenoxyethyl isobutyrate over its propionate analog. The acute oral LD50 in rats for 2-phenoxyethyl isobutyrate is reported as >5 g/kg (5000 mg/kg) [1], placing it in the practically non-toxic category. In contrast, the acute oral LD50 for 2-phenoxyethyl propionate is reported as 4.4 mL/kg (equivalent to approximately 4.75 g/kg based on a density of 1.08 g/mL) [2]. While both compounds are considered safe for their intended uses, the isobutyrate's marginally lower acute toxicity provides an additional margin of safety in risk assessments and supports its broader acceptance in consumer products [3].

Acute Oral Toxicity
Head-to-head
LD50 >5 g/kg (isobutyrate) vs ~4.75 g/kg (propionate)
Supports safety assessment margin
Acute oral rat study (OECD 401)
Toxicology Safety Assessment GRAS

2-Phenoxyethyl Isobutyrate (CAS 103-60-6) Application Scenarios Guided by Evidence-Based Differentiation


Long-Lasting Fine Fragrance Formulations Requiring a Honey-Rose Base Note with Fixative Properties

Leverage 2-phenoxyethyl isobutyrate's exceptional tenacity (>7 days on a smelling strip) and low vapor pressure to anchor and extend the life of volatile floral and fruity accords in perfumery . Its specific honey-rose olfactory profile [1] makes it the preferred choice over 2-phenoxyethyl propionate (which has a fruity-lavender character and lower tenacity) for creating rose, peony, lilac, and gourmand (honey, pastry) fragrances with lasting power. The compound's high logP (3.2) also enhances skin substantivity, ensuring the fragrance remains perceptible for extended periods [2].

FDA/FEMA-Compliant Food Flavoring for Honey, Fruit, and Baked Good Profiles

In food and beverage applications, the FEMA GRAS status (No. 2873) of 2-phenoxyethyl isobutyrate is a critical differentiator . It is explicitly approved for use in soft drinks (0.90–5.0 mg/kg), cold drinks/ice cream (5.0–30 mg/kg), candy (15–30 mg/kg), and baked goods (15–30 mg/kg) [1]. Substitution with 2-phenoxyethyl acetate or butyrate, which lack FEMA GRAS affirmation, would be non-compliant in the U.S. market . The compound's honey, rose, and fruity notes are specifically validated for these food matrices, as demonstrated by its inclusion in commercial flavor bases for honey and peach ice cream [2].

Formulation of 'Quiet' or Subtle Scented Consumer Products

2-Phenoxyethyl isobutyrate is recognized as a 'quiet' material in perfumery circles, meaning it imparts a gentle, non-aggressive scent presence ideal for subtle fragrance applications . This characteristic, combined with its low vapor pressure and high tenacity, makes it suitable for household products, air fresheners, and personal care items where a long-lasting but unobtrusive background scent is desired [1]. In contrast, more volatile esters like 2-phenoxyethyl acetate would provide a shorter, more 'loud' scent burst, failing to achieve the same 'quiet' effect.

Cosmetic Emollient and Solvent with Superior Safety Profile

In cosmetic and personal care formulations, 2-phenoxyethyl isobutyrate serves as both a fragrance ingredient and a functional emollient/solvent . Its acute oral LD50 of >5 g/kg [1] provides a favorable safety profile compared to 2-phenoxyethyl propionate (LD50 ~4.75 g/kg) , supporting its use in leave-on products. Furthermore, its miscibility with alcohols and oils [2] allows for flexible incorporation into a variety of cosmetic bases, while its low water solubility ensures it remains in the oil phase of emulsions, contributing to product stability.

Application
Selection Property
Validation Focus
Fine Fragrance Base Note (Honey-Rose)
High tenacity, low vapor pressure, honey-rose profile
Longevity & substantivity testing in formulation
Food Flavoring (Honey, Fruit, Baked Goods)
FEMA GRAS status, honey-rose flavor notes
Food matrix compliance & flavor stability
Subtle-Scent Consumer Products
Low odor impact, quiet scent character
Scent intensity perception & background longevity
Cosmetic Emollient & Solvent
Oil miscibility, favorable acute toxicity profile
Skin safety assessment & emulsion stability

Technical Documentation Hub

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